molecular formula C7H6BrN3 B12970561 3-Bromo-2-(pyridazin-3-yl)propanenitrile

3-Bromo-2-(pyridazin-3-yl)propanenitrile

Cat. No.: B12970561
M. Wt: 212.05 g/mol
InChI Key: HZIXARSVXKUKDT-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyridazin-3-yl)propanenitrile is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-pyridazine with acrylonitrile under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitrile introduction reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(pyridazin-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, pyridazinones, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

3-Bromo-2-(pyridazin-3-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyridazin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a bromine atom and a nitrile group, which allows for unique reactivity and the formation of diverse derivatives. This makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-2-pyridazin-3-ylpropanenitrile

InChI

InChI=1S/C7H6BrN3/c8-4-6(5-9)7-2-1-3-10-11-7/h1-3,6H,4H2

InChI Key

HZIXARSVXKUKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C(CBr)C#N

Origin of Product

United States

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